Lithocholic acid

Vue d'ensemble

Description

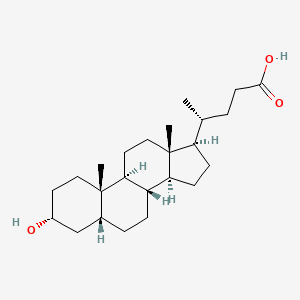

Il est dérivé de l'acide chénodeoxycholique par la réduction du groupe hydroxyle au carbone-7 dans le squelette stéroïde . L'acide lithocholique agit comme un détergent pour solubiliser les graisses en vue de leur absorption dans l'intestin . Il a été impliqué dans divers processus biologiques et maladies, notamment la carcinogénèse et la neuroprotection .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'acide lithocholique peut être synthétisé à partir de bisnoralcool d'origine végétale disponible dans le commerce. Le procédé comprend plusieurs étapes, notamment l'hydrogénation catalytique et la réduction du groupe 3-céto. Les nanofils de palladium-cuivre sont utilisés à la place du palladium sur carbone pour l'hydrogénation de la double liaison C4-C5, ce qui améliore le rapport d'isomères à 97:3 . La réduction du groupe 3-céto est réalisée par catalyse par la 3α-hydroxystéroïde déshydrogénase/réductase carbonyle .

Méthodes de production industrielle : La production industrielle de l'acide lithocholique implique l'utilisation de matières premières d'origine animale disponibles dans le commerce, telles que l'acide cholique, l'acide désoxycholique, l'acide chénodeoxycholique et l'acide hyodésoxycholique . Le procédé comprend plusieurs étapes avec des optimisations pour améliorer le rendement et la pureté, ce qui le rend adapté à une production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions : L'acide lithocholique subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courants :

Principaux produits :

Acide ursodeoxycholique : Produit par la réduction de l'acide 7-céto lithocholique.

Acide 7-céto lithocholique : Formé par l'oxydation de l'acide lithocholique.

4. Applications de la recherche scientifique

L'acide lithocholique a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme matière première pour la synthèse d'autres acides biliaires et dérivés.

Médecine : Investigué pour ses effets potentiels anti-inflammatoires, antitumoraux et neuroprotecteurs.

Industrie : Utilisé dans la production de produits pharmaceutiques et comme composant dans diverses analyses biochimiques.

5. Mécanisme d'action

L'acide lithocholique exerce ses effets par le biais de plusieurs cibles moléculaires et voies :

Activation du récepteur de la vitamine D : L'acide lithocholique et ses dérivés peuvent activer le récepteur de la vitamine D sans augmenter de manière significative les taux de calcium.

Activation de l'enzyme NAPE-PLD : L'acide lithocholique se lie avec une grande affinité à l'enzyme membranaire humaine NAPE-PLD, améliorant l'assemblage des dimères et permettant la catalyse.

Interaction avec la membrane mitochondriale : L'acide lithocholique s'accumule dans les membranes mitochondriales interne et externe, modifiant la composition lipidique et favorisant ou inhibant diverses enzymes.

Applications De Recherche Scientifique

Metabolic Effects

Lithocholic acid has been shown to mimic the effects of caloric restriction, which is known to extend lifespan and improve metabolic health. Recent studies indicate that LCA activates AMP-activated protein kinase (AMPK), leading to enhanced muscle regeneration, increased grip strength, and improved running capacity in aged mice. This activation also correlates with increased energy expenditure and mitochondrial function .

Table 1: Effects of this compound on Metabolism

| Parameter | Effect of LCA |

|---|---|

| AMPK Activation | Increased |

| Muscle Regeneration | Enhanced |

| Grip Strength | Improved |

| Energy Expenditure | Increased |

| Mitochondrial Function | Enhanced |

Cancer Therapeutics

This compound exhibits antineoplastic properties, particularly in gallbladder cancer. Research has demonstrated that LCA inhibits the proliferation of gallbladder cancer cells by downregulating glutamine metabolism, suggesting its role as a tumor-suppressive agent . Additionally, LCA has been shown to induce a multi-faceted antineoplastic program in pancreatic adenocarcinoma cells, enhancing mitochondrial respiration and altering cellular metabolism without significantly affecting glycolysis .

Table 2: Anticancer Effects of this compound

| Cancer Type | Mechanism of Action |

|---|---|

| Gallbladder Cancer | Inhibition of glutamine metabolism |

| Pancreatic Adenocarcinoma | Enhanced mitochondrial respiration |

Gut Health and Inflammation

This compound plays a critical role in the gut-liver axis. Initially considered toxic, recent findings suggest that LCA may have protective effects against hepatic and intestinal inflammation. It regulates gut microbiota and enhances the intestinal barrier, which is crucial for maintaining gut health . Moreover, LCA has demonstrated antibacterial properties against various pathogens, including Helicobacter pylori and Escherichia coli, indicating its potential as a natural antimicrobial agent .

Table 3: Role of this compound in Gut Health

| Function | Effect |

|---|---|

| Gut Microbiota Regulation | Positive influence |

| Intestinal Barrier | Enhancement |

| Antibacterial Activity | Effective against pathogens |

Case Study 1: Metabolic Benefits in Aging Mice

A study conducted on aged mice revealed that administration of this compound resulted in significant improvements in physical performance metrics such as grip strength and running distance. The underlying mechanism was linked to AMPK activation, which plays a pivotal role in energy metabolism .

Case Study 2: Anticancer Properties

In vitro studies on gallbladder cancer cells demonstrated that this compound effectively reduced cell proliferation by modulating glutamine metabolism pathways. This highlights its potential as a therapeutic agent for specific cancer types .

Case Study 3: Gut Health Improvement

Research exploring the effects of this compound on gut health indicated its role in enhancing the intestinal barrier and modulating gut microbiota composition. These findings suggest that LCA could be beneficial in managing inflammatory bowel diseases .

Mécanisme D'action

Lithocholic acid exerts its effects through several molecular targets and pathways:

Vitamin D Receptor Activation: this compound and its derivatives can activate the vitamin D receptor without significantly raising calcium levels.

NAPE-PLD Enzyme Activation: this compound binds with high affinity to the human membrane enzyme NAPE-PLD, enhancing dimer assembly and enabling catalysis.

Mitochondrial Membrane Interaction: this compound accumulates in the inner and outer mitochondrial membranes, altering lipid composition and promoting or inhibiting various enzymes.

Comparaison Avec Des Composés Similaires

L'acide lithocholique est comparé à d'autres acides biliaires tels que :

Acide chénodeoxycholique : Le précurseur de l'acide lithocholique, qui subit une réduction pour former de l'acide lithocholique.

Acide désoxycholique : Un autre acide biliaire secondaire présentant des propriétés détergentes similaires mais des effets biologiques différents.

Acide ursodeoxycholique : Un acide biliaire utilisé cliniquement pour le traitement des maladies du foie, synthétisé à partir de l'acide lithocholique.

L'acide lithocholique est unique en raison de ses interactions spécifiques avec le récepteur de la vitamine D et de sa cytotoxicité sélective envers certaines cellules cancéreuses .

Activité Biologique

Lithocholic acid (LCA), a bile acid produced by intestinal microbiota, has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of LCA, focusing on its mechanisms of action, effects on various biological systems, and implications for health and disease.

1. Overview of this compound

LCA is a monohydroxy bile acid derived from chenodeoxycholic acid (CDCA) and is known for its role in fat absorption in the intestine. While traditionally viewed as toxic to hepatocytes, recent research indicates that LCA may have beneficial effects under specific conditions, including anti-inflammatory and antitumor properties .

2.1 Activation of AMPK

LCA has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Activation of AMPK leads to metabolic benefits such as enhanced muscle regeneration and improved grip strength in aged mice, mimicking the effects of calorie restriction .

2.2 Antineoplastic Effects

Recent studies have demonstrated that LCA exhibits antineoplastic properties, particularly in pancreatic adenocarcinoma cells. It inhibits cancer cell proliferation and induces metabolic changes that enhance mitochondrial respiration, suggesting a potential role in cancer therapy .

3.1 Gut-Liver Axis

LCA plays a critical role in the gut-liver axis by influencing gut microbiota composition and intestinal health. It has been associated with various hepatic and intestinal diseases, indicating its importance in maintaining gut homeostasis .

3.2 Antimicrobial Activity

LCA has demonstrated specific antibacterial effects against pathogens such as Helicobacter pylori, suggesting its potential as an antimicrobial agent .

4.1 Study on Caloric Restriction Mimicry

A study published in Nature highlighted that LCA can replicate the physiological benefits of caloric restriction in mice, including increased energy expenditure and improved muscle function. This study utilized metabolomics to identify LCA as a key metabolite involved in these processes .

4.2 Liver Injury Mechanisms

Research investigating the impact of LCA on liver injury revealed that it disrupts phospholipid and sphingolipid homeostasis through TGF-β signaling pathways. This disruption was linked to decreased serum lysophosphatidylcholine levels, indicating a complex relationship between LCA and liver health .

5. Data Summary

The following table summarizes key findings related to the biological activity of this compound:

6. Conclusion

This compound is a multifaceted compound with significant biological activity that extends beyond its traditional role as a bile acid. Its ability to activate AMPK, exert antitumor effects, influence gut health, and demonstrate antimicrobial properties highlights its potential for therapeutic applications. Continued research into LCA's mechanisms will be crucial for understanding its role in health and disease management.

Propriétés

IUPAC Name |

(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16-,17-,18+,19-,20+,21+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMEROWZSTRWXGI-HVATVPOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O3 | |

| Record name | LITHOCHOLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20574 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020779 | |

| Record name | Lithocholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexagonal leaflets (from alcohols) or prisms (from acetic acid) or white powder. (NTP, 1992), Solid | |

| Record name | LITHOCHOLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20574 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lithocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000761 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 67.5 °F (NTP, 1992), FREELY SOL IN HOT ALC; MORE SOL IN BENZENE THAN DESOXYCHOLIC ACID; INSOL IN PETROLEUM ETHER, GASOLINE, WATER; SLIGHTLY SOL IN GLACIAL ACETIC ACID (ABOUT 0.2 G IN 3 ML); MORE SOL IN ETHER THAN CHOLIC OR DESOXYCHOLIC ACID; SOL IN ABOUT 10 TIMES ITS WT OF ETHYL ACETATE, In water, 0.38 mg/l at 25 °C., 0.000377 mg/mL | |

| Record name | LITHOCHOLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20574 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LITHOCHOLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4113 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lithocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000761 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

HEXAGONAL LEAFLETS FROM ALC, PRISMS FROM ACETIC ACID | |

CAS No. |

434-13-9 | |

| Record name | LITHOCHOLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20574 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lithocholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=434-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lithocholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000434139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LITHOCHOLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=683770 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lithocholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithocholic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHOCHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QU0I8393U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LITHOCHOLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4113 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lithocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000761 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

363 to 367 °F (NTP, 1992), 184-186 °C, 186 °C | |

| Record name | LITHOCHOLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20574 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LITHOCHOLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4113 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lithocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000761 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Lithocholic acid interacts with various targets within the body, including:

- Vitamin D Receptor (VDR): this compound has been identified as a weak endogenous ligand of VDR []. Derivatives of this compound, with structural modifications, exhibit significantly increased potency as VDR agonists, even surpassing the activity of 1α,25-dihydroxyvitamin D3 []. This interaction suggests a potential role of this compound and its derivatives in modulating VDR-mediated pathways.

- EphA2 Receptor: this compound and its derivative, cholanic acid, act as Eph–ephrin antagonists by disrupting the binding of ephrinA1 to the EphA2 receptor []. This interaction inhibits EphA2 receptor activation, potentially impacting tumor and vascular functions during carcinogenesis [].

- Mitochondria: In yeast, this compound enters the cell and is sorted to mitochondria, residing in both mitochondrial membranes []. This interaction leads to changes in the relative concentrations of different membrane phospholipids, ultimately influencing the mitochondrial proteome and functionality [].

A:

- Spectroscopic Data: While the provided research articles do not include comprehensive spectroscopic data, they do mention using specific techniques to characterize this compound and its derivatives. These techniques include:

- Nuclear Magnetic Resonance (NMR): Used to confirm the structure of 15α-hydroxythis compound isolated from wombat bile [].

- Infrared (IR) Spectroscopy: Used to characterize synthesized sulfate esters of this compound, glycothis compound, and taurothis compound [, ].

- Mass Spectrometry (MS): Used in combination with liquid chromatography (LC-MS) for the identification and quantification of this compound metabolites generated by hepatic microsomes [, , , ].

A:

- 3α-Hydroxy Group: The 3α-hydroxy group in this compound plays a minor role in its interaction with the EphA2 receptor []. Replacing this group with a 2-hydroxy-2-methylprop-1-yl group, as seen in the this compound derivative 6, leads to significantly increased potency as a VDR agonist [].

- Carboxylate Group: The carboxylate group of this compound is crucial for disrupting the binding of ephrinA1 to the EphA2 receptor []. Removing the 3α-hydroxy group while retaining the carboxylate group, as in cholanic acid, results in a more potent EphA2 antagonist compared to this compound [].

- Side Chain Length: Studies involving the synthesis of 3-monohydroxylated bile acids with varying side chain lengths (C20-C24) aimed to investigate the impact of side chain length on metabolism and biological effects [].

A:

- Absorption: Studies in rats have shown that sulfation of this compound, forming conjugates like glycothis compound sulfate (SGLC) and taurothis compound sulfate (STLC), slightly reduces intestinal absorption compared to their unsulfated counterparts []. The presence of calcium significantly inhibits the intestinal absorption of these sulfated conjugates [].

- Metabolism: this compound undergoes significant metabolism in the liver.

- Hydroxylation: In humans, the primary route of hepatic microsomal biotransformation is oxidation at the third carbon of the cholestane ring, resulting in the formation of 3-ketocholanoic acid as the major metabolite []. Other minor metabolites include hyodeoxycholic acid, ursodeoxycholic acid, murideoxycholic acid, and 6-ketothis compound [].

- Sulfation: Sulfation of this compound, primarily forming SGLC and STLC, is a crucial detoxification pathway in humans and some other species [, ].

- Excretion:

A: this compound is considered hepatotoxic in several species, including rabbits and rhesus monkeys, but not in humans and chimpanzees [].

- Species-Specific Toxicity: The difference in toxicity is attributed to the efficient sulfation of this compound in humans and chimpanzees, a detoxification mechanism absent in susceptible species [].

- Cholestasis: this compound's 3-O-glucuronide conjugate is a potent cholestatic agent in rats []. This effect highlights the potential for this compound and its metabolites to disrupt bile flow.

- Hepatotoxicity: While this compound itself is not a strong hepatotoxin in humans, its accumulation in the liver during cholestasis can contribute to liver damage [].

A:

- Thin-Layer Chromatography (TLC): Used to identify and separate this compound and its metabolites in bile samples [, ].

- High-Performance Liquid Chromatography (HPLC):

- Preparative HPLC: Used to isolate major bile acids, including this compound derivatives, from wombat gallbladder bile [].

- Reversed-Phase HPLC (RP-HPLC): Employed for the simultaneous determination of ursodeoxycholic acid, chenodeoxycholic acid, cholic acid, and this compound in pharmaceutical formulations [, ].

- Gas Chromatography (GC): Used in conjunction with mass spectrometry (GC-MS) to analyze the products formed during the metabolism of this compound by human liver cytosol [].

- Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique used for:

- Metabolite Identification: Identifying this compound metabolites generated by hepatic microsomes from different species, including rats, mice, and humans [, , ].

- Metabolite Quantification: Quantifying the formation of this compound metabolites to determine metabolic rates and assess the contribution of specific cytochrome P450 enzymes [, , ].

- Mass Fragmentography: This technique, utilizing deuterium-labeled internal standards, allows for the quantitative determination of individual non-sulfated bile acids and sulfated this compound in serum samples [].

ANone:

- Early Observations of Toxicity: Holsti's research in the 1950s first demonstrated the potential of this compound to induce liver cirrhosis in rabbits [], sparking interest in bile acid toxicity.

- Understanding Species-Specific Toxicity: Subsequent research revealed that the toxicity of this compound varied across species, with humans exhibiting resistance due to efficient sulfation mechanisms [].

- Metabolic Pathways and Enzymes: Studies have elucidated the metabolic pathways of this compound, identifying key enzymes involved in its detoxification, such as sulfotransferases and cytochrome P450 enzymes [, , ].

- Therapeutic Potential: More recent research explores the potential therapeutic applications of this compound and its derivatives. This includes investigations into their activity as VDR agonists [] and EphA2 antagonists [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.